2-chloro-4,5-difluoro-N-methylaniline hydrochloride
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Overview
Description
2-chloro-4,5-difluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-methylaniline hydrochloride typically involves the introduction of chlorine and fluorine atoms onto the benzene ring, followed by the methylation of the nitrogen atom. One common method involves the use of halogenation reactions, where chlorine and fluorine are introduced using appropriate halogenating agents under controlled conditions. The methylation of the nitrogen atom can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-chloro-4,5-difluoro-N-methylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
4,5-difluoro-N-methylaniline: Similar structure but lacks the chlorine atom.
2-chloro-N-methylaniline: Similar structure but lacks the fluorine atoms.
Uniqueness
2-chloro-4,5-difluoro-N-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a methyl group on the nitrogen atom. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2763760-15-0 |
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Molecular Formula |
C7H7Cl2F2N |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6ClF2N.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,11H,1H3;1H |
InChI Key |
OETSBQJVIUTUTK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1Cl)F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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